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Methyl henicosaneate

Cat. No.: B164352
CAS No.: 6064-90-0
M. Wt: 340.6 g/mol
InChI Key: AJRICDSAJQHDSD-UHFFFAOYSA-N
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Description

Overview of Methyl Heneicosanoate as a Fatty Acid Methyl Ester (FAME)

Methyl heneicosanoate is classified as a fatty acid methyl ester (FAME). It is the methyl ester of heneicosanoic acid, a saturated fatty acid containing 21 carbon atoms. chemicalbook.comnih.gov Its chemical structure consists of a 21-carbon chain attached to a methyl ester group. As a FAME, it belongs to a class of compounds that are crucial components of lipids and are frequently studied in biological and chemical research. creative-proteomics.com

The physical and chemical properties of methyl heneicosanoate make it a valuable tool in analytical chemistry. It is a white, wax-like solid at room temperature and is soluble in organic solvents like alcohol and ether, but insoluble in water. chemicalbook.com Its stability, particularly its resistance to oxidation compared to unsaturated FAMEs, makes it an ideal internal standard for long-term analytical applications.

Table 1: Chemical and Physical Properties of Methyl Heneicosanoate

PropertyValue
Molecular Formula C22H44O2
Molecular Weight 340.58 g/mol
Appearance White wax-like solid
Melting Point 48-50°C
Boiling Point 207°C at 4 mmHg
Solubility Insoluble in water; soluble in alcohol and ether
Purity >99%

Data sourced from multiple references. chemicalbook.comlarodan.comsigmaaldrich.com

Historical Context of Methyl Heneicosanoate in Analytical and Biochemical Studies

Historically, methyl heneicosanoate has been primarily utilized as an internal standard in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). chemicalbook.com Its distinct retention time and the fact that it is not commonly found in most biological samples make it an excellent reference compound for the quantification of other fatty acids and their derivatives. For instance, it has been employed to quantify fatty acids in dairy products and fish. chemicalbook.comcaymanchem.com

Early biochemical studies also identified methyl heneicosanoate as a minor component in various natural sources. Research has documented its presence in plant extracts and as a metabolite in organisms like Aloe vera. nih.gov Its identification in natural products, such as in the roots of Ranunculus ternatus, has contributed to the broader understanding of plant lipid composition. ebi.ac.uk

Significance of Methyl Heneicosanoate in Advanced Lipidomics and Metabolomics Research

The fields of lipidomics and metabolomics, which involve the comprehensive study of lipids and metabolites in biological systems, have further highlighted the importance of methyl heneicosanoate. nih.govlcms.cz In these advanced analytical approaches, precise and accurate quantification of a wide range of molecules is essential. Methyl heneicosanoate continues to serve as a crucial internal standard, enabling the normalization of data and correction for variations during sample preparation and analysis. creative-proteomics.com

In untargeted and targeted lipidomics studies, where the goal is to measure as many lipids as possible or to quantify specific known lipids, the use of internal standards like methyl heneicosanoate is fundamental for achieving reliable and reproducible results. nih.gov For example, in the analysis of fungal lipids, methyl heneicosanoate has demonstrated high recovery and precision as an internal standard. Its role extends to the study of lipid metabolism and its influence on cellular functions and signaling pathways. smolecule.com The stability and well-characterized nature of methyl heneicosanoate ensure its continued relevance in cutting-edge research aimed at understanding the complex roles of lipids in health and disease.

Table 2: Research Applications of Methyl Heneicosanoate

Research AreaApplication of Methyl HeneicosanoateKey Findings
Analytical Chemistry Internal standard in GC and GC-MS for fatty acid quantification. chemicalbook.comEnables accurate quantification due to its stability and distinct retention time. High recovery (98–102%) and precision (RSD < 2%) in fungal lipid analysis.
Biochemistry Identification in natural sources to understand lipid composition. nih.govFound in plant extracts like edible flowers and propolis, though in low concentrations. Identified as a chemical constituent in Radix Ranunculi Ternate. ebi.ac.uk
Lipidomics & Metabolomics Internal standard for normalization in complex lipid profiling. creative-proteomics.comCrucial for reliable and reproducible results in both untargeted and targeted lipidomics. nih.gov
Food Science Quantification of fatty acids in food products. chemicalbook.comcaymanchem.comUsed to determine the fatty acid composition of dairy products and fish. chemicalbook.comcaymanchem.com
Plant Science Biomarker for plant identification and physiological studies. smolecule.comVariations in its levels can indicate plant responses to environmental stress. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44O2 B164352 Methyl henicosaneate CAS No. 6064-90-0

Properties

IUPAC Name

methyl henicosanoate
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InChI

InChI=1S/C22H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h3-21H2,1-2H3
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InChI Key

AJRICDSAJQHDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)OC
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O2
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DSSTOX Substance ID

DTXSID70209447
Record name Methyl henicosaneate
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Molecular Weight

340.6 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Methyl henicosaneate
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CAS No.

6064-90-0
Record name Methyl heneicosanoate
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Record name METHYL HENICOSANEATE
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Ii. Methodological Applications of Methyl Heneicosanoate in Analytical Chemistry

Role as an Internal Standard in Chromatographic Techniques

Chromatography, a laboratory technique for the separation of a mixture, relies on the precise identification and quantification of its components. Methyl heneicosanoate serves as a reliable benchmark in these processes. smolecule.comchemicalbook.com

Gas chromatography is a common method for analyzing volatile compounds, such as fatty acid methyl esters. thermofisher.com In this context, methyl heneicosanoate is invaluable. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk

Methyl heneicosanoate is frequently used for the quantitative determination of fatty acids and their isomers. smolecule.comchemicalbook.com By adding a known amount of methyl heneicosanoate to a sample, the relative response of the detector to the internal standard and the analytes of interest can be used to calculate the concentration of the unknown fatty acids. This is particularly crucial in the analysis of complex mixtures like those found in food products and biological tissues. chemicalbook.com For instance, in the analysis of biodiesel blends, the summed area response of all FAME peaks relative to the area response of the methyl heneicosanoate internal standard is used to create a calibration curve for quantification. petro-online.com

Table 1: Example of Fatty Acid Methyl Esters Quantified Using an Internal Standard

Fatty Acid Methyl Ester Abbreviation Use in Analysis
Methyl palmitate C16:0 Component of FAME reference standards. thermofisher.com
Methyl stearate C18:0 Component of FAME reference standards. farmaciajournal.com
Methyl oleate (B1233923) C18:1 Component of FAME reference standards. farmaciajournal.com
Methyl linoleate (B1235992) C18:2 Component of FAME reference standards. farmaciajournal.com

| Methyl heneicosanoate | C21:0 | Internal Standard. petro-online.com |

The process of preparing a sample for GC analysis, which often involves extraction and derivatization, can lead to the loss of some of the analyte. Methyl heneicosanoate is added to the sample before these steps. Any loss of the internal standard during preparation is assumed to be proportional to the loss of the other fatty acids in the sample. This allows for the correction of final quantitative results, ensuring that the reported concentrations accurately reflect the original composition of the sample. For example, in fungal lipid analysis, it demonstrated high recovery rates of 98–102%.

In gas chromatography, the retention time—the time it takes for a compound to travel through the column—is a key identifier. The intermediate chain length of methyl heneicosanoate makes it a suitable marker for evaluating the retention times of other FAMEs, particularly those in the C16 to C24 range. Its predictable elution helps in the identification of other peaks in the chromatogram. Studies have shown that increasing the carbon chain length of a FAME correlates with a longer retention time in GC.

Table 2: Illustrative Retention Times of FAMEs in a GC System

Fatty Acid Methyl Ester Retention Time (min)
Methyl 9,10-epoxystearate 6.1 researchgate.net
Methyl 12-oxostearate 7.4 researchgate.net
Methyl 12-hydroxystearate 9.3 researchgate.net
Methyl 9,10-dihydroxystearate 12.2 researchgate.net
Methyl heneicosanoate (IS) 4.9 researchgate.net

Note: Retention times are dependent on the specific GC column and conditions used.

When gas chromatography is coupled with mass spectrometry (GC-MS), it provides not only separation but also structural information about the analytes. This is a powerful tool for comprehensive lipid profiling. creative-proteomics.com

Mass spectrometry bombards the eluted compounds with electrons, causing them to fragment in a characteristic pattern. This fragmentation pattern, or mass spectrum, acts as a molecular fingerprint. While isomers may have very similar retention times in GC, their mass spectra can reveal structural differences, allowing for their differentiation and confirmation. semanticscholar.org The use of an internal standard like methyl heneicosanoate in GC-MS ensures accurate quantification alongside this detailed structural analysis. caymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Profiling

Application in Complex Biological and Natural Matrices

Due to its stability, distinct retention time, and general absence in most biological samples, methyl heneicosanoate is frequently employed as an internal standard for the quantification of fatty acid methyl esters (FAMEs) in a variety of complex matrices. Its addition to a sample before the extraction and derivatization process allows for the correction of analyte loss during sample preparation and for the normalization of peak areas to account for instrumental variability.

Examples of its application include:

Dairy Products and Fish: It has been used as an internal standard for the quantification of fatty acids in dairy products and FAMEs in fish using Gas Chromatography-Mass Spectrometry (GC-MS). caymanchem.com

Oxidized Oils: In the analysis of used frying oils, methyl heneicosanoate (C21:0) was selected as an internal standard to quantify epoxy, keto, and hydroxy FAMEs. aocs.org

Kraft Mill Effluent: In the chemical profiling of kraft mill effluent, a solution containing methyl heneicosanoate was used as an internal standard to calculate the relative amounts of extractives present. oup.com

Biodiesel Blends: For the analysis of biodiesel blends, methyl heneicosanoate serves as an internal standard added to calibration standards and samples before GC analysis. hpst.cz

Integration with Other Chromatographic Methods (e.g., HPLC considerations)

While predominantly used in Gas Chromatography (GC), methyl heneicosanoate is also suitable for High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comsigmaaldrich.com Its application can be integrated with other chromatographic techniques for comprehensive lipid analysis. For instance, a systematic method for the determination of hair lipids combines Thin-Layer Chromatography with Flame Ionization Detection (TLC/FID), Liquid Chromatography/Mass Spectrometry (LC/MS), and GC/MS. nih.gov In this multi-faceted approach, TLC/FID is used for separating lipid classes like free fatty acids, while LC/MS and GC/MS are used for the detailed analysis of specific lipids, where an internal standard like heneicosanoic acid (the precursor to its methyl ester) is crucial for accurate quantification. nih.gov

Advanced Analytical Methodologies Utilizing Methyl Heneicosanoate

High-Resolution Selected-Ion Recording (SIR) Techniques

High-resolution selected-ion recording (SIR) mass spectrometry leverages the exact molecular ion mass to achieve high selectivity and sensitivity, which is comparable to that of flame-ionization detection. nih.govebi.ac.uk This technique has been instrumental in the analysis of complex biological matrices. In one application, high-resolution SIR was used to unambiguously confirm the presence of conjugated linoleic acid (CLA) derivatives and to differentiate them from non-CLA compounds that elute in the same region of a gas chromatogram. nih.govebi.ac.uk In this context, a minor fatty acid methyl ester was identified as methyl heneicosanoate (21:0). nih.govebi.ac.uk The specificity of high-resolution SIR allows for the confident identification of trace compounds like methyl heneicosanoate in complex mixtures. nih.govic.ac.uk

Quantitative Determination in Environmental Samples (e.g., PM2.5)

Methyl heneicosanoate has been identified and quantified in environmental samples, such as fine particulate matter (PM2.5). An enhanced analytical procedure for measuring organic acids and their methyl esters in PM2.5 samples utilized gas chromatography-mass spectrometry (GC-MS). copernicus.org In this study, methyl heneicosanoate was one of the fatty acid methyl esters quantified. copernicus.org The data from PM2.5 samples collected in Beijing showed its presence, highlighting its utility in atmospheric aerosol analysis. copernicus.org In a separate study on fine particle emissions from wood stove combustion, methyl heneicosanoate was detected in the smoke from burning various tree species. researchgate.net

Table 1: Quantitative Data for Methyl Heneicosanoate in PM2.5 Samples from Beijing

ParameterValueUnit
Molecular Weight 340 g/mol
Retention Time (RT) 35.44min
Recovery 96.7 ± 3.8%
Method Detection Limit (MDL) 0.36ng/m³
Average Air Concentration 12.9ng/m³
Air Concentration Range 12.3–13.9ng/m³

Data sourced from an enhanced procedure for measuring organic acids and methyl esters in PM2.5. copernicus.org

Characterization of Lipids in Specific Biological Samples (e.g., Hair, Chicken Skin)

Methyl heneicosanoate is utilized in the detailed lipid profiling of specific biological tissues.

Chicken Skin: In an analysis of lipids from the skin of commercially processed broilers, fatty acids were analyzed as their methyl esters by gas-liquid chromatography/mass spectrometry. nih.gov Among the 24 fatty acids identified, heneicosanoic acid (21:0), the precursor acid to methyl heneicosanoate, was identified for the first time in chicken skin lipids. nih.gov The lipid profile of chicken skin fat is characterized by a high proportion of monounsaturated fatty acids (MUFA). researchgate.net

Hair: A systematic method has been developed for the sensitive and specific determination of hair lipids using a combination of chromatographic techniques. nih.gov This method allows for the characterization of the hair lipid composition, including covalently bound fatty acids like 18-methyleicosanoic acid (18-MEA). nih.govnih.gov An alternative procedure for determining 18-MEA was established using commercially available heneicosanoic acid, which can be esterified to methyl heneicosanoate for GC analysis. nih.gov Studies have shown that the concentration of both free and covalently bound lipids decreases from the root to the distal end of the hair. nih.gov

Metabolite Profiling using GC-MS and LC-MS Based Metabolomics

In the field of metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, methyl heneicosanoate appears as an identified compound in various studies. GC-MS-based metabolite profiling of plant and food extracts often reveals the presence of a diverse range of compounds, including fatty acid methyl esters.

For example, GC-MS profiling of:

Colocasia gigantea extract identified 26 compounds, with methyl 20-methyl-heneicosanoate being a minor component. sci-hub.se

Butea monosperma seed methanol (B129727) extract also identified methyl 20-methyl-heneicosanoate. phytojournal.com

Coccinia indica fruits revealed the presence of methyl 20-methyl-heneicosanoate in its hexane (B92381) fraction. phcogres.com

Cotoneaster nummularius fruit methanolic extracts showed methyl 20-methyl-heneicosanoate as a constituent. researchgate.net

Calibration and Validation in Analytical Procedures

In analytical chemistry, the reliability of any quantitative method hinges on rigorous calibration and validation. Methyl heneicosanoate serves as a valuable reference material in these procedures, particularly for the analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS). vwr.com Its distinct chemical properties—a long-chain saturated fatty acid methyl ester—make it an ideal internal standard because it is rare in most biological samples and elutes in a region of the chromatogram with minimal interference from other fatty acid methyl esters (FAMEs). The validation process ensures that the analytical method is accurate, precise, and reproducible for its intended purpose. researchgate.net

The validation of a GC-MS method for fatty acid analysis extensively evaluates its precision, repeatability, and stability, with methyl heneicosanoate often included as part of the standard mixture. nih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. In GC-MS analysis, this is often assessed by performing consecutive injections of the same sample solution. For instance, in a methodological investigation of FAMEs, high precision was demonstrated with relative standard deviations (RSDs) for the peak areas of characteristic ions generally falling below 2.53%. nih.govresearchgate.net Another study focusing on FAME quantification achieved even higher precision, with experimental coefficient of variation (CV) values for retention times between 0.01% and 0.04% across nine consecutive injections. researchgate.net

Repeatability (or intra-assay precision) measures the variation in measurements taken by a single person or instrument on the same item and under the same conditions over a short period. mun.ca To assess repeatability, multiple replicates of a sample are independently prepared and analyzed. A comprehensive analysis of 34 FAMEs, including methyl heneicosanoate, in seahorse species demonstrated satisfactory repeatability, with RSDs for the peak area per unit mass ranging from 6.55% to 8.73%. nih.govresearchgate.net

Stability of the analyte in the prepared sample is crucial for ensuring that the results are not affected by delays between sample preparation and analysis. Stability tests are typically conducted by analyzing a sample at set intervals over a period (e.g., 0, 3, 6, 9, 12, and 24 hours). In the same seahorse study, the stability of FAMEs was confirmed with RSDs below 2.82% over a 24-hour period, indicating that the prepared samples remained stable for at least that duration. nih.govresearchgate.net

The following table summarizes the performance characteristics of a validated GC-MS method for FAME analysis, which included methyl heneicosanoate as an analyte.

Table 1: Methodological Performance in GC-MS Analysis of Fatty Acid Methyl Esters

Parameter Performance Metric Result Source
Precision Relative Standard Deviation (RSD) from 6 consecutive injections < 2.53% researchgate.net, nih.gov
Repeatability RSD from 6 replicate sample preparations 6.55% - 8.73% researchgate.net, nih.gov

The extraction of lipids from a sample matrix is a critical step that can significantly influence the final quantitative result. The recovery rate, which measures the efficiency of the extraction procedure, is a key parameter evaluated during method validation. An internal standard, such as methyl heneicosanoate, is often added to the sample before extraction to correct for losses during sample preparation and workup.

The assessment involves comparing the amount of an analyte measured in a fortified sample (a blank sample spiked with a known amount of the analyte) against the known amount added. In a study validating the fatty acid profiles of various seahorse species, the recovery rates for major fatty acids were found to be in the range of 98.73% to 109.12%. nih.govresearchgate.net These results indicate a high efficiency of the extraction method, ensuring that the majority of the fatty acids present in the original sample were successfully extracted and quantified.

Another study evaluating two different quantification approaches for fatty acid profiles in oils and fats also emphasized the importance of determining recovery during method validation. researchgate.net The process helps to ensure the accuracy of the final reported concentrations of fatty acids in the samples.

The table below presents data on the recovery rates from a validated fatty acid analysis protocol.

Table 2: Recovery Rate Data for Major Fatty Acids in a Validated Extraction Protocol

Parameter Measurement Result Range Source

Iii. Biochemical and Biological Research Endeavors Involving Methyl Heneicosanoate

Investigations into Lipid Metabolism and Biological Membranes

As a long-chain fatty acid ester, methyl heneicosanoate is intrinsically linked to the complex network of lipid metabolism and plays a role in the structure and function of biological membranes. scbt.com

Table 1: Influence of Methyl Heneicosanoate on Biological Membranes
Aspect of Interaction Description References
Integration into Lipid BilayerThe long hydrophobic chain of methyl heneicosanoate allows it to readily insert itself into the lipid core of biological membranes. scbt.com
Effect on Membrane FluidityThe presence of this saturated fatty acid ester can alter the fluidity of the membrane, potentially making it more rigid.
Impact on Membrane StabilityBy interacting with other lipid molecules, it can contribute to the overall stability of the membrane structure. scbt.com
Molecular PackingThe specific way in which methyl heneicosanoate molecules arrange themselves within the membrane can influence the physical properties of the lipid mixture. scbt.com

Methyl heneicosanoate can serve as a substrate for various enzymes involved in lipid metabolism. Lipases, for instance, can catalyze the hydrolysis of the ester bond in methyl heneicosanoate, releasing heneicosanoic acid and methanol (B129727). smolecule.com This process is a crucial step in the breakdown and utilization of fatty acids for energy production or for the synthesis of other lipids. smolecule.com Additionally, the released heneicosanoic acid can be activated by acyl-CoA synthetase, preparing it for entry into metabolic pathways such as fatty acid β-oxidation.

Research indicates that methyl heneicosanoate can influence cellular processes by modulating the expression of genes involved in lipid metabolism. smolecule.com This modulation can affect the rates of both lipid synthesis and degradation within the cell. smolecule.com For example, studies in the microalga Chlorella sorokiniana have shown that under certain conditions, the expression of genes like accD, which is a subunit of acetyl-CoA carboxylase (a key enzyme in fatty acid biosynthesis), can be altered, leading to changes in the fatty acid profile, including the levels of methyl heneicosanoate. researchgate.net Furthermore, in sheep, the expression of genes such as SREBP1 and ELOVL2, which are involved in fatty acid synthesis, has been studied in relation to fatty acid profiles in the cauda epididymis. mdpi.comsemanticscholar.org

Substrate for Enzymes in Lipid Metabolic Pathways

Cellular Processes and Signaling Pathways

The influence of methyl heneicosanoate extends to various cellular processes and signaling pathways, primarily through its role in lipid metabolism.

By participating in lipid metabolism, methyl heneicosanoate can impact broader regulatory metabolic pathways. Its breakdown can contribute to the cellular pool of acetyl-CoA, a central molecule in cellular metabolism that feeds into the citric acid cycle for energy production and serves as a precursor for the synthesis of various biomolecules. frontiersin.org The modulation of lipid signaling pathways is another area of investigation, as fatty acids and their derivatives are known to act as signaling molecules in various cellular contexts. smolecule.com

Occurrence and Biogenesis in Natural Systems

Methyl heneicosanoate is not a synthetic compound exclusive to laboratory research; it is found in a variety of natural systems.

This fatty acid methyl ester has been identified in plant extracts, such as those from Aloe vera and Rumex roseus. nih.govwiley.com It has also been detected in edible flowers and propolis, though typically in low concentrations. In the animal kingdom, methyl heneicosanoate has been found in chicken skin lipids and in various seahorse species (Hippocampus spp.). chemsrc.comnih.gov Furthermore, it has been identified in microorganisms, including the oyster mushroom (Pleurotus ostreatus) and the red alga Galaxaura oblongata. semanticscholar.orgacs.org

The biogenesis of methyl heneicosanoate in these organisms involves the esterification of heneicosanoic acid, a long-chain saturated fatty acid. nih.gov Heneicosanoic acid itself is produced through fatty acid synthesis pathways within the organism.

Table 2: Natural Occurrence of Methyl Heneicosanoate
Kingdom Organism/Source References
PlantaeAloe vera nih.gov
Rumex roseus wiley.com
Edible flowers
Propolis
AnimaliaChicken skin lipids chemsrc.com
Seahorse species (Hippocampus spp.) nih.gov
FungiOyster mushroom (Pleurotus ostreatus) semanticscholar.org
ProtistaRed alga (Galaxaura oblongata) acs.org

Presence in Plant Metabolomes

Methyl heneicosanoate is recognized as a plant metabolite, indicating its involvement in the biochemical pathways of various plant species. nih.govebi.ac.uk It is a fatty acid methyl ester that results from the formal condensation of the carboxy group of heneicosanoic acid with methanol. nih.govnih.gov

Scientific analyses have confirmed the presence of methyl heneicosanoate in certain edible flowers and propolis, although typically in low concentrations. In a study of edible flower hydrosols, methyl heneicosanoate was detected. Furthermore, analysis of Ethiopian propolis revealed the presence of methyl heneicosanoate at concentrations of ≤0.001%.

Table 1: Relative Abundance of Methyl Heneicosanoate in Edible Flower Hydrosols

CompoundPercentage (%)
Methyl heneicosanoate 58.4
Methyl eicosanoate24.4
Methyl docosanoateNot detected
Source:

Methyl heneicosanoate has been identified in various plant extracts through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Aloe vera : The presence of methyl heneicosanoate has been reported in Aloe vera. nih.govnih.govwikidata.org Specifically, it was identified in the acetone (B3395972) extract of the gel. tandfonline.com One study on the skin of Aloe vera leaves of different ages detected methyl heneicosanoate, with varying percentages based on the age of the plant. researchgate.net

Rumex roseus : In extracts of Rumex roseus, methyl heneicosanoate constituted 0.04% of the volatile compounds. wiley.comresearchgate.netnih.gov It was detected in both cyclohexane (B81311) and dichloromethane (B109758) extracts of the plant's aerial parts. wiley.comresearchgate.net

Brachychiton diversifolius : This compound has been identified as a naturally occurring metabolite in the tissues of Brachychiton diversifolius. researchgate.netresearchgate.net

Colocasia gigantea : GC-MS analysis of an extract from the edible herb Colocasia gigantea led to the identification of methyl 20-methyl-heneicosanoate, a derivative of methyl heneicosanoate. sci-hub.se

Table 2: Detection of Methyl Heneicosanoate in Various Plant Extracts

Plant SpeciesPart/ExtractMethod of DetectionFinding
Aloe vera Skin of leavesNot specifiedPresent, with varying percentages by plant age (1.39% in 1-year, 2.67% in 2-year, 1.91% in 3-year plants) researchgate.net
Aloe vera Gel (acetone extract)GC-MSIdentified tandfonline.com
Rumex roseus Aerial parts (volatile compounds)GC-MSConstituted 0.04% of volatile compounds
Brachychiton diversifolius TissuesNot specifiedIdentified as a plant metabolite researchgate.netresearchgate.net
Colocasia gigantea ExtractGC-MSMethyl 20-methyl-heneicosanoate identified sci-hub.se

Methyl heneicosanoate is classified as a plant metabolite, participating in the metabolic processes of plants. nih.govebi.ac.uknih.gov Its presence in various plant species suggests it plays a role in their biochemistry, although the specific functions are still a subject of ongoing research. researchgate.netresearchgate.netnih.gov Fatty acid methyl esters, including methyl heneicosanoate, can serve as biomarkers for plant identification and for understanding their physiological responses to environmental factors. smolecule.com

Identification in Specific Plant Extracts (e.g., Aloe vera, Rumex roseus, Brachychiton diversifolius, Colocasia gigantea)

Presence in Animal Tissues and Products

The occurrence of methyl heneicosanoate is not limited to the plant kingdom; it has also been detected in the tissues and products of various animals.

A study analyzing the fatty acid composition of degutted white grubs using GC-MS identified methyl heneicosanoate among 19 different fatty acids. ajol.info The presence of this and other fatty acids suggests a complex lipid profile in these invertebrates. ajol.info Another study on white palm larvae also identified methyl 20-methyl-heneicosanoate, noting it at a concentration of 6.83%. researchgate.net

Methyl heneicosanoate has been utilized as an internal standard for the quantification of fatty acids in dairy products and fish lipids by GC-MS. chemicalbook.comcaymanchem.comglpbio.comchemdad.comcaymanchem.com This application is crucial for accurately determining the fatty acid profiles of these food products. caymanchem.com For instance, it has been used in the analysis of fatty acids in common carp (B13450389) and in studies of Nile tilapia. caymanchem.comresearchgate.net In a study on the seasonal variation of nutritional compositions of Tuna, Methyl Heneicosanoate was found to be the least abundant saturated fatty acid. jiar.in

Analysis in Seahorse Species

Methyl heneicosanoate has been identified as a constituent of the fatty acid profile in several seahorse species. nih.govresearchgate.netnih.gov A comprehensive biochemical analysis of eight species, including both genders of Hippocampus trimaculatus, Hippocampus kelloggi, Hippocampus abdominalis, and Hippocampus erectus, utilized Gas Chromatography-Mass Spectrometry (GC-MS) to detect 34 different fatty acid methyl esters, one of which was methyl heneicosanoate. nih.govnih.gov This research underscores the diversity of fatty acid composition within these marine animals and provides a foundation for understanding their nutritional value. researchgate.netnih.gov

The analytical methodology employed demonstrated high precision and reliability. nih.gov The GC-MS analysis showed satisfactory repeatability and stability, with recovery rates for major fatty acids ranging from 98.73% to 109.12%. nih.govresearchgate.netnih.gov The total lipid yields from the seahorse species varied significantly, ranging from 3.2491% to 12.3175%. nih.govresearchgate.net These findings highlight the variability in lipid content among different seahorse species and sexes. nih.gov

GC-MS Method Validation for Fatty Acid Methyl Ester Analysis in Seahorse Species nih.govresearchgate.net

ParameterRelative Standard Deviation (RSD)
PrecisionGenerally below 2.53%
Repeatability6.55% to 8.73%
StabilityBelow 2.82%

Formation during Biological Processes (e.g., Honey Maturation)

Methyl heneicosanoate is found in products derived from honeybee activities, indicating its formation through biological processes. Specifically, it has been identified as a chemical constituent in propolis, a resinous substance produced by honeybees from plant exudates. nih.gov Honeybees use propolis to seal cracks in their hives and protect them from microbial invaders. nih.gov

In a study analyzing the chemical composition of propolis samples from Ethiopia, methyl heneicosanoate was detected through Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov While it was a minor component, its presence was confirmed across samples from different geographic locations within the country. The total extractable organic matter of the propolis samples ranged from 27.2% to 64.2%, with methyl n-alkanoates, the class of compounds to which methyl heneicosanoate belongs, constituting approximately 0.4% of the total extracts. nih.gov

Relative Content of Methyl Heneicosanoate in Ethiopian Propolis Extracts nih.gov

Sample Origin (Region)Relative Percentage of Total Extract
Sample 10.001%
Sample 20.000%
Sample 30.000%
Sample 40.001%

Iv. Advanced Research Directions and Potential Applications

Exploration of Potential Therapeutic Effects

Research into the therapeutic applications of methyl heneicosanoate is an expanding field. smolecule.com As a fatty acid ester, it can be integrated into lipid bilayers, which may affect the fluidity and function of biological membranes. This interaction with cellular membranes and enzymes is a key aspect of its mechanism of action. Investigations are exploring how it might modulate gene expression related to lipid metabolism and influence cell signaling pathways that regulate metabolic processes. smolecule.com Studies have also looked into the potential anti-inflammatory and analgesic properties of plant extracts containing methyl heneicosanoate, among other compounds. sci-hub.se For instance, an extract of Colocasia gigantea, which contains methyl heneicosanoate, demonstrated significant anti-inflammatory and pain-modulating effects in studies. sci-hub.se

Role in Drug Delivery Systems

The unique chemical structure of methyl heneicosanoate makes it a candidate for use in drug delivery systems. smolecule.com Its compatibility with biological membranes is a significant advantage, potentially allowing it to be used in the creation of vehicles for targeted drug release. smolecule.com Research in this area is investigating how its properties as a fatty acid ester can be harnessed to improve the delivery and efficacy of therapeutic agents. smolecule.com

Research on Antimicrobial Activities

Methyl heneicosanoate has been identified as a component in various plant extracts that exhibit antimicrobial properties. While it is often not the most potent antimicrobial agent in these extracts, its presence is noteworthy. For example, in extracts from Pentaclethra macrophylla seeds, methyl 20-methyl heneicosanoate was one of several fatty acids identified in extracts that demonstrated broad-spectrum growth inhibition against various bacterial and fungal species. chemsociety.org.ngresearchgate.net Similarly, fixed oil from Lupinus termis seeds, containing methyl 20-methyl-heneicosanoate, showed excellent antibacterial activity. ijseas.com

Thermochemical Research and Properties for Industrial Applications

The thermochemical properties of methyl heneicosanoate are crucial for its application in various industrial processes, particularly in the production of biofuels.

The vaporization and sublimation enthalpies of methyl heneicosanoate have been studied to understand its physical behavior at different temperatures. researchgate.netresearchgate.net These properties are essential for processes that involve phase changes, such as distillation and vaporization. Research has been conducted to determine these values, often using techniques like correlation gas chromatography. researchgate.netresearchgate.netscribd.com The data gathered is vital for designing and optimizing industrial equipment and processes where methyl heneicosanoate is used. researchgate.netresearchgate.net

Table 1: Thermochemical Data for Methyl Heneicosanoate This table is interactive. Users can sort the data by clicking on the headers.

Property Value Temperature (K) Reference
Vaporization Enthalpy Evaluated 298.15–450 researchgate.netresearchgate.net

Furthermore, due to its stability and distinct chromatographic behavior, it serves as a reliable internal standard for the quantitative analysis of fatty acid methyl esters (FAMEs) in biodiesel blends using gas chromatography. petro-online.com This allows for accurate determination of the FAME content and distribution, which is crucial for quality control and for identifying the original feedstock of the biodiesel, such as soybean oil. petro-online.com

Table 2: Compounds Mentioned in this Article

Compound Name
Methyl heneicosanoate
Methyl 20-methyl heneicosanoate
Methyl eicosanoate
Methyl docosanoate
Methyl linoleate (B1235992)
Methyl tetracosanoate
Linoleic acid
Butyl 9,12-octadecadienoate acid
Oleic acid
Hexadecanoic acid
Tetracosanoic acid
Ethyl tetracosanoate
Methyl stearate
2,3-dihydroxypropyl tetracosanoate
2,3-dihydroxypropyl pentacosanoate
2,3-dihydroxypropyl hentriacontylate
Methyl palmitate
Methyl oleate (B1233923)
Methyl laurate
Methyl myristate
Methyl pentadecanoate
Methyl palmitoleate
Methyl heptadecanoate
Methyl nonanoate
Methyl hexanoate
Methyl octanoate
Dimethyl azelate
Dimethyl malonate
Methyl arichidate
9-octadecenoic acid methyl ester
9,12-octadecadienoic acid methyl ester
11-eicosanoic acid methyl ester
α-Glyceryl-linolenate
Ethyl linoleate
Oxiraneoctanoic acid, 3-octyl, cis
Myristic acid
Palmitic acid
n-Hexadecanoic acid
Indomethacin
Diclofenac sodium
Methyl 9-cis,11-trans-octadecadienoate
Ethyl 9. Cis.11.trans octadecadienoate
9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester
Pentacosanoic acid, methyl ester
7,11,15-trimethyl-3-methylidenehexadec-1-ene
α-tocopherol
β-sitosterol
Cefotaxime
Gentamicin

Vaporization and Sublimation Enthalpies

Comparative Studies with Homologous Saturated Fatty Acid Methyl Esters

To fully understand the properties and potential of methyl heneicosanoate (C21:0Me), it is crucial to compare it with its closest saturated fatty acid methyl ester (FAME) homologs: methyl arachidate (B1238690) (C20:0Me) and methyl behenate (B1239552) (C22:0Me). These comparisons, centering on structure, function, and behavior, highlight the unique characteristics imparted by its odd-numbered carbon chain.

Methyl heneicosanoate is structurally similar to its immediate even-chain neighbors, methyl arachidate and methyl behenate, belonging to the same homologous series of long-chain saturated FAMEs. The primary structural difference is the length of the fatty acid carbon chain, with methyl heneicosanoate possessing 21 carbons, positioning it between the 20-carbon chain of methyl arachidate and the 22-carbon chain of methyl behenate. This seemingly minor difference of a single methylene (B1212753) group leads to predictable variations in their physicochemical properties.

As the carbon chain length increases from C20:0Me to C22:0Me, there is a corresponding increase in molecular weight. This directly influences physical properties such as melting and boiling points, which also rise with increasing chain length. For instance, the melting point of methyl arachidate is in the range of 45-48 °C, while methyl behenate melts at a higher temperature of 54-56 °C. lookchem.comchemicalbook.comsigmaaldrich.com Methyl heneicosanoate's melting point of 48-50 °C fits neatly between its two even-chain counterparts. chemicalbook.com These properties are critical in applications like biodiesel, where fuel characteristics are paramount.

Functionally, the length of the carbon chain has a significant impact on combustion properties. An increase in the carbon chain length of FAMEs is generally associated with an improved ignition quality, which is measured by the cetane number (CN). core.ac.ukajol.info A higher cetane number indicates a shorter ignition delay, leading to better combustion quality in diesel engines. ajol.info Therefore, it is expected that methyl behenate would have a slightly higher cetane number than methyl heneicosanoate, which in turn would be higher than that of methyl arachidate. This trend is a key consideration in the formulation of biofuels. ntou.edu.tw

Table 1: Structural and Physical Property Comparison

PropertyMethyl arachidate (C20:0Me)Methyl heneicosanoate (C21:0Me)Methyl behenate (C22:0Me)
Molecular Formula C₂₁H₄₂O₂C₂₂H₄₄O₂C₂₃H₄₆O₂
Molecular Weight ( g/mol ) 326.56 lookchem.com340.58 chemicalbook.com354.61 chemicalbook.com
Melting Point (°C) 45-48 lookchem.comsigmaaldrich.com48-50 chemicalbook.com54-56 chemicalbook.comsigmaaldrich.com
Boiling Point (°C at mmHg) 215-216 at 10 mmHg lookchem.comsigmaaldrich.com207 at 4 mmHg chemicalbook.com393 (at 760 mmHg, est.) chemicalbook.com
Appearance White crystalline powder lookchem.comWhite wax-like solid chemicalbook.comWax-like solid chemicalbook.com

The difference in carbon chain length among methyl heneicosanoate, methyl arachidate, and methyl behenate profoundly affects their analytical and biological behavior.

In analytical chemistry, particularly in gas chromatography (GC), retention time is a critical parameter for separating and identifying compounds. For FAMEs, the retention time on most GC columns increases with the carbon chain length. hpst.cz Consequently, methyl arachidate elutes first, followed by methyl heneicosanoate, and then methyl behenate. s4science.at This predictable elution order is fundamental for their identification in complex mixtures. Because of its odd-numbered carbon chain, methyl heneicosanoate rarely occurs in high concentrations in most natural lipid samples, making it an excellent internal standard for the quantitative analysis of other fatty acids by GC. chemicalbook.comhpst.cz It provides a distinct peak that is less likely to overlap with the more common even-chained fatty acids.

Table 2: Comparative Gas Chromatography Retention Times

CompoundCarbon NumberAverage Retention Time (min)
Methyl arachidateC20:030.829
Methyl heneicosanoateC21:033.424
Methyl behenateC22:035.395
(Data sourced from a study using a PerkinElmer GC 2400 System with a specific temperature program and column; retention times are method-dependent) s4science.at

From a biological perspective, the distinction between odd- and even-chain fatty acids is significant. Even-chain saturated fatty acids, such as arachidic acid and behenic acid, can be synthesized by the human body through de novo lipogenesis. plos.orgnih.gov In contrast, odd-chain saturated fatty acids like heneicosanoic acid are primarily obtained from dietary sources, particularly ruminant fat and dairy products. plos.orgresearchgate.net This difference in origin makes odd-chain fatty acids potential biomarkers for the consumption of certain foods.

Furthermore, research suggests that odd- and even-chain saturated fatty acids can have differential effects on metabolic health. Some studies have shown that higher levels of circulating odd-chain fatty acids are associated with different health outcomes compared to even-chain fatty acids. plos.orgnih.gov For instance, odd-chain fatty acids have been linked to different interactions with adipokines, which are cell-signaling proteins involved in metabolism. plos.org While the specific biological activities of methyl heneicosanoate are less studied than its constituent acid, its odd-chain nature places it in a distinct metabolic category from its even-chain homologs, methyl arachidate and methyl behenate, warranting further investigation into its unique physiological roles. researchgate.netnih.gov

V. Research on Chemical Transformations and Stability

Chemical Reactions of Methyl Heneicosanoate

Methyl heneicosanoate undergoes typical ester reactions, including oxidation, reduction, and hydrolysis, which transform its structure and chemical properties.

The oxidation of methyl heneicosanoate can proceed through chemical or biological pathways. In chemical oxidation, strong oxidizing agents can be used to convert the ester. smolecule.com Common reagents like potassium permanganate (B83412) and chromium trioxide can oxidize the ester, leading to the formation of the corresponding carboxylic acid, heneicosanoic acid, and other potential oxidation byproducts. smolecule.com

In a biological context, the oxidative degradation of fatty acids primarily occurs via beta-oxidation. dguv.de For methyl heneicosanoate, after initial hydrolysis to heneicosanoic acid, the odd-numbered carbon chain is broken down. Unlike even-chained fatty acids that yield acetyl-CoA, the final product of beta-oxidation for an odd-chain fatty acid like heneicosanoic acid is propionyl-coenzyme A. dguv.de This metabolite can then be converted to succinyl-coenzyme A, which enters the citric acid cycle. dguv.de

The ester group of methyl heneicosanoate can be reduced to an alcohol. smolecule.com This reaction typically employs powerful reducing agents. Reagents such as lithium aluminum hydride or sodium borohydride (B1222165) are effective in converting methyl heneicosanoate into heneicosanol, the corresponding 21-carbon primary alcohol. smolecule.com

Hydrolysis is a characteristic reaction of esters, and methyl heneicosanoate is no exception. This reaction involves the cleavage of the ester bond. It can be catalyzed by either an acid or a base in the presence of water. smolecule.com Acid-catalyzed hydrolysis, often using mineral acids like hydrochloric acid, results in the formation of heneicosanoic acid and methanol (B129727). smolecule.com Similarly, base-catalyzed hydrolysis (saponification), using bases such as sodium hydroxide, yields methanol and the salt of heneicosanoic acid. Lipase enzymes can also catalyze the hydrolysis of the ester bond in biological systems. smolecule.com

Summary of Chemical Reactions for Methyl Heneicosanoate
Reaction TypeCommon Reagents/ConditionsMajor ProductsReference
OxidationPotassium permanganate, Chromium trioxideHeneicosanoic acid and other oxidation products smolecule.com
ReductionLithium aluminum hydride, Sodium borohydrideHeneicosanol smolecule.com
HydrolysisAcid or base catalyst (e.g., HCl, NaOH), WaterHeneicosanoic acid and Methanol smolecule.com

Reduction Reactions

Stability in Various Conditions

The stability of methyl heneicosanoate is a key property, particularly in analytical and biological applications. Its saturated nature confers high resistance to oxidative degradation, and it remains stable under specific chemical environments.

Methyl heneicosanoate demonstrates significantly greater oxidative stability compared to unsaturated fatty acid methyl esters (FAMEs). researchgate.net The primary reason for this difference lies in their molecular structures. Saturated FAMEs like methyl heneicosanoate lack carbon-carbon double bonds in their acyl chains. researchgate.net In contrast, unsaturated FAMEs, such as methyl oleate (B1233923) (one double bond) and methyl linoleate (B1235992) (two double bonds), possess double bonds that are susceptible sites for oxidative attack. researchgate.netmdpi.com These reactions can lead to the formation of hydroperoxides, which can then decompose into a variety of secondary oxidation products, causing the fuel or oil to degrade. mdpi.comaocs.org Because it is fully saturated, methyl heneicosanoate resists this type of oxidation, making it a stable compound suitable for long-term storage and as an internal standard in chemical analysis.

Comparative Oxidative Stability
Compound TypeExample(s)Presence of C=C Double BondsOxidative StabilityReference
Saturated FAMEMethyl heneicosanoateNoHigh researchgate.net
Unsaturated FAMEMethyl oleate, Methyl linoleateYesLow researchgate.netmdpi.com

Research has shown that methyl heneicosanoate is stable under acidic conditions that simulate gastric digestion. In vitro studies examining the chemical changes of lipid oxidation products under simulated gastric fluid (pH 1.8 and 3.0) have utilized methyl heneicosanoate as an internal standard. mdpi.commdpi.com Its stability is crucial for accurately quantifying the degradation of other compounds. For instance, while lipid hydroperoxides and epoxides show great instability and significant losses in these acidic environments, methyl heneicosanoate remains unchanged. mdpi.com This stability under acidic conditions is a critical attribute for its use as a reliable internal standard in studies of lipid behavior during digestion.

Vi. Conclusion and Future Research Perspectives

Summary of Methyl Heneicosanoate's Current Research Landscape

Methyl heneicosanoate, a saturated fatty acid methyl ester, has a modest yet established presence in the scientific literature. nih.gov Current research primarily utilizes this compound as a biochemical tool and internal standard in analytical chemistry, particularly in gas chromatography (GC) for the quantification of fatty acids. smolecule.com Its distinct 21-carbon chain length makes it a useful marker in lipidomics studies. larodan.com

The existing body of research indicates that methyl heneicosanoate is involved in lipid metabolism. smolecule.com Studies have suggested it can influence gene expression related to lipid synthesis and degradation and interact with enzymes central to lipid metabolic pathways. smolecule.com Furthermore, it has been identified as a minor component in various natural sources, including chicken skin lipids, certain plant oils, and in the chemical profiles of some insects and marine organisms like seahorses. chemsrc.comnih.govscispace.comhortijournal.com Its presence in these diverse biological systems points to a range of potential, though not yet fully elucidated, biological roles. nih.gov Some studies have also begun to explore its potential in industrial applications, such as in the formulation of lubricants and surfactants.

Identification of Gaps and Emerging Research Avenues

Despite its utility as an analytical standard, significant gaps remain in our understanding of methyl heneicosanoate's specific biological functions. A primary knowledge gap is the detailed mechanism of its interaction with cellular and enzymatic systems. While it is known to be involved in lipid metabolism, the precise pathways it modulates and the functional consequences of these interactions are not well-defined. smolecule.com

Emerging research avenues are beginning to address these gaps. There is growing interest in its potential bioactive properties. For instance, some studies have identified methyl heneicosanoate as a component of plant extracts with insecticidal or nematicidal properties, suggesting a potential role in chemical ecology and pest management. scispace.comhortijournal.comagriscigroup.us Further investigation into its specific contribution to these activities is a promising area for future research.

Another emerging area is its potential application in material science and biotechnology. The unique physical properties conferred by its long, odd-numbered carbon chain could be exploited in the development of novel biomaterials or as a precursor for the synthesis of other specialized chemicals. smolecule.com

A summary of key research findings and identified gaps is presented in the table below:

Research AreaKey FindingsIdentified Gaps & Future Directions
Analytical Chemistry Utilized as an internal standard in gas chromatography for fatty acid quantification. smolecule.commdpi.comDevelopment of new analytical methods with enhanced sensitivity and specificity for detecting and quantifying methyl heneicosanoate in complex biological matrices.
Lipid Metabolism Influences gene expression related to lipid synthesis and degradation; interacts with lipid-metabolizing enzymes. smolecule.comElucidation of specific molecular targets and signaling pathways affected by methyl heneicosanoate. Investigation of its role in metabolic disorders.
Natural Occurrence Identified in various plants, insects, and marine organisms. nih.govchemsrc.comnih.govhortijournal.comphcogres.comComprehensive profiling of its distribution across a wider range of species. Understanding its biosynthesis and physiological function in these organisms.
Bioactivity Component of plant extracts with potential insecticidal properties. scispace.comhortijournal.comagriscigroup.usIsolation and characterization of its specific bioactive effects. Investigation of its potential as a standalone biocontrol agent.

Translational Potential of Methyl Heneicosanoate Research

The translational potential of methyl heneicosanoate research, while still in its early stages, is promising across several fields. In agriculture, a deeper understanding of its role as a potential insecticidal or pest-repellent compound could lead to the development of novel, bio-based pesticides. scispace.comhortijournal.com This is particularly relevant given the increasing demand for sustainable and environmentally friendly pest control solutions.

In the field of biotechnology, its properties as a fatty acid methyl ester could be harnessed for the production of biofuels or specialized lubricants. Further research into its synthesis and modification could open up new industrial applications.

From a biomedical perspective, while direct therapeutic applications are not yet established, its involvement in lipid metabolism suggests that it could serve as a biomarker for certain metabolic conditions. smolecule.com Further research is needed to explore this possibility and to understand if modulating its levels could have any therapeutic benefit. The continued use of methyl heneicosanoate as a standard in lipidomic analysis will also be crucial for advancing our understanding of lipid-related diseases. creative-proteomics.com

Q & A

Q. What is the role of methyl heneicosanoate as an internal standard in GC-MS analysis of fatty acid methyl esters (FAMEs)?

Methyl heneicosanoate is widely used as an internal standard for quantifying FAMEs due to its stability, distinct retention time, and absence in most biological samples. It enables normalization of peak areas and correction for instrumental variability. For example, in fatty acid extraction protocols, methyl heneicosanoate is added before derivatization to account for losses during sample preparation .

Q. What are the optimal gas chromatography (GC) parameters for separating methyl heneicosanoate from other FAMEs in complex mixtures?

A temperature program starting at 130°C (held for 2 minutes) with a ramp rate of 3°C/min to 270°C (held for 88 minutes) is effective for resolving methyl heneicosanoate (C21:0) from saturated and unsaturated FAMEs. This method utilizes a 30 m HP-5MS column (5% phenyl methylpolysiloxane stationary phase) to achieve baseline separation .

Q. How is the purity of methyl heneicosanoate analytical standards validated for lipidomic studies?

Purity is assessed via GC or HPLC with ≥98.5% purity thresholds. For GC validation, retention time consistency and absence of co-eluting peaks are critical. Standards are stored at 2–8°C to prevent degradation, and lot-specific certificates of analysis (COA) confirm compliance with purity specifications .

Advanced Research Questions

Q. How should researchers address discrepancies in reported retention indices (RI) of methyl heneicosanoate across GC systems?

Inter-laboratory variability in RIs arises from differences in column dimensions, stationary phases, and carrier gas flow rates. To mitigate this, calibrate systems using certified FAME mixtures (e.g., 37-component standards) and report chromatographic conditions (column type, temperature program) in metadata .

Q. What methodological considerations are critical when using methyl heneicosanoate as an internal standard in derivatization protocols?

Key factors include:

  • Derivatization efficiency : Ensure complete methylation using methanolic HCl (10 mL/g sample, 2-hour reflux) to avoid incomplete esterification .
  • Matrix effects : Validate recovery rates in complex matrices (e.g., plant lipids, microbial extracts) to confirm no co-elution or ion suppression in MS detection .

Q. What strategies enhance the reproducibility of methyl heneicosanoate quantification in longitudinal lipidomics studies?

  • Batch calibration : Include the same internal standard lot across all batches to minimize inter-batch variability.
  • Storage stability : Store methyl heneicosanoate at -80°C in solvent or -20°C as a powder to prevent degradation over multi-year studies .

Data Contradiction and Validation

Q. How can researchers resolve conflicting reports on methyl heneicosanoate’s presence in natural lipid profiles?

While methyl heneicosanoate is rare in biological systems, its detection in fungal extracts (e.g., Fusarium spp.) requires confirmation via high-resolution MS (HRMS) and comparison with synthetic standards. Contamination during sample preparation (e.g., solvents, glassware) should be ruled out via blank controls .

Q. What statistical approaches are recommended for meta-analyses of methyl heneicosanoate quantification data across studies?

Use random-effects models to account for heterogeneity in GC-MS methodologies. Sensitivity analyses should assess the impact of column type (e.g., polar vs. nonpolar phases) and internal standard concentration on pooled estimates .

Methodological Best Practices

Q. What metadata should accompany methyl heneicosanoate quantification data for FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

Essential metadata includes:

  • Chromatographic parameters (column type, temperature program).
  • Internal standard lot number and purity.
  • Sample storage conditions and derivatization protocols.
  • Raw data files (e.g., .CDF formats) for reprocessing .

Q. How can researchers optimize limit of detection (LOD) for methyl heneicosanoate in trace-level lipid analyses?

  • Use splitless injection modes in GC-MS to maximize sensitivity.
  • Employ selective ion monitoring (SIM) for m/z 340.58 (molecular ion) to reduce background noise.
  • Validate LOD via serial dilutions of certified standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.